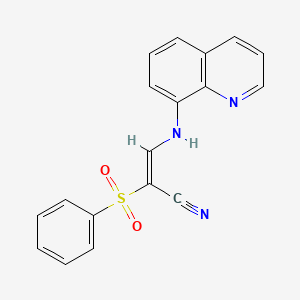
(E)-2-(benzenesulfonyl)-3-(quinolin-8-ylamino)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(benzenesulfonyl)-3-(quinolin-8-ylamino)prop-2-enenitrile, also known as Quinoline-8-sulfonamide (Q8S), is an organic compound with a wide range of applications in scientific research and laboratory experiments. Q8S has been extensively studied due to its unique properties and potential to be further developed for various applications.
Applications De Recherche Scientifique
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives, including compounds like (E)-2-(benzenesulfonyl)-3-(quinolin-8-ylamino)prop-2-enenitrile, are recognized for their anticorrosive properties. These compounds are effective against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. Their electron-rich nature, attributed to the presence of nitrogen and other polar substituents, enables effective adsorption and protection of metals from corrosion. This application is significant in maintaining the integrity and longevity of metallic structures and components across various industries (Verma, Quraishi, & Ebenso, 2020).
Antiviral and Antimicrobial Activities
The structural framework of quinoline derivatives provides a basis for developing compounds with potent antiviral and antimicrobial activities. Research indicates that modifications to the quinoline core can yield compounds effective against a broad spectrum of viruses and microbial pathogens. These derivatives are explored for their potential in creating new therapeutic agents that could address the growing concern of microbial resistance and the need for novel antimicrobial drugs (Mochulskaya, Nosova, & Charushin, 2021).
Optoelectronic Materials
Quinoline derivatives, including those similar in structure to (E)-2-(benzenesulfonyl)-3-(quinolin-8-ylamino)prop-2-enenitrile, have found applications in the field of optoelectronics. Their incorporation into π-extended conjugated systems has been shown to be of great value for the creation of novel optoelectronic materials. These compounds play a crucial role in the development of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Their versatility and efficiency in electron transport make them candidates for applications in luminescent elements, photoelectric conversion elements, and image sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Environmental Implications of Engineered Nanomaterials
The release of engineered nanomaterials (ENMs), potentially including quinoline derivatives, into the environment has been a topic of scientific investigation. Studies have focused on understanding the environmental concentrations of ENMs, including their behavior, fate, and impact on environmental pollution and wastewater treatment systems. The interactions of these materials with bacterial populations in wastewater treatment systems highlight the importance of assessing the risks and benefits of utilizing such compounds in various industrial applications (Gottschalk, Sun, & Nowack, 2013).
Propriétés
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(quinolin-8-ylamino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c19-12-16(24(22,23)15-8-2-1-3-9-15)13-21-17-10-4-6-14-7-5-11-20-18(14)17/h1-11,13,21H/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPXYMQGBXYMSQ-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC3=C2N=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=CC3=C2N=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(benzenesulfonyl)-3-[(quinolin-8-yl)amino]prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

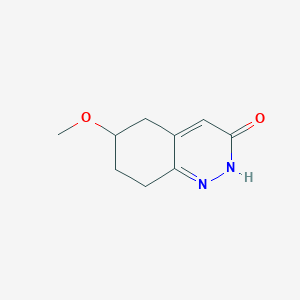
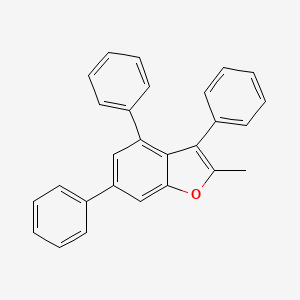
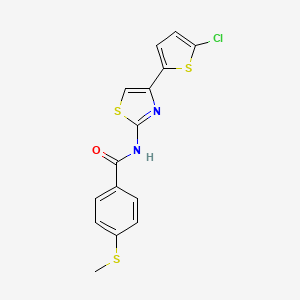

![2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2514302.png)
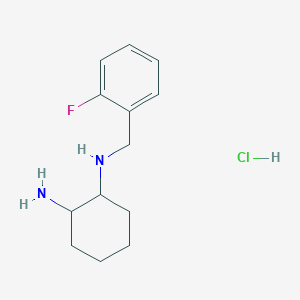
![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide](/img/structure/B2514304.png)
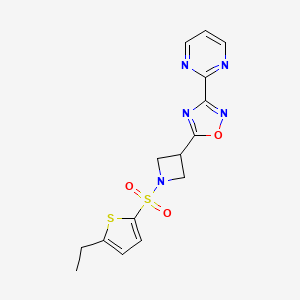
![N-[(2-chlorophenyl)(cyano)methyl]-2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2514311.png)
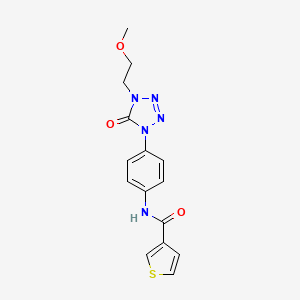
![ethyl 3-(3-chlorophenyl)-5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2514315.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514316.png)
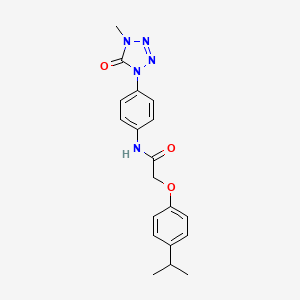
![N-(4-chlorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2514320.png)